2-Chloro-4-phenylpyrimidine

Suzuki-Miyaura cross-coupling Palladium catalysis Heteroaryl halide reactivity

Using 2-bromo or 2-iodo pyrimidine analogs for sequential C4-then-C2 arylation often causes statistical mixtures, dehalogenation, and low yields. 2-Chloro-4-phenylpyrimidine (CAS 13036-50-5) solves this with its unique C2-Cl reactivity. • C4 > C2 regioselectivity enables clean sequential Suzuki coupling, avoiding statistical product distributions. • C2-Cl bond resists thermal/photochemical degradation better than Br/I analogs across multi-step routes, preserving synthetic integrity. • Core scaffold for CDK9 kinase inhibitor libraries; optimal C2 handle for SNAr diversification to 2,4-diaminopyrimidines.

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 13036-50-5
Cat. No. B078434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-phenylpyrimidine
CAS13036-50-5
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C10H7ClN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H
InChIKeyAAZYJKNISGEWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-phenylpyrimidine: Specifications & Physicochemical Data


2-Chloro-4-phenylpyrimidine (CAS 13036-50-5) is a heteroaromatic building block belonging to the halogenated 4-arylpyrimidine class, characterized by a chloro substituent at the C2 position and a phenyl ring at the C4 position of the pyrimidine core [1]. Its molecular formula is C10H7ClN2, with a molecular weight of 190.63 g/mol [1]. The compound is a white to off-white crystalline solid with a melting point of 86 °C, a predicted boiling point of 368.3±11.0 °C at 760 mmHg, a calculated density of 1.245±0.06 g/cm³, and a predicted pKa of -1.38±0.20 . Its hydrophobicity is defined by a LogP of 2.79700 , and its topological polar surface area (TPSA) is 25.8 Ų, with two hydrogen bond acceptors and zero hydrogen bond donors [1]. The compound is soluble in organic solvents, with a predicted aqueous solubility of 0.76 g/L (calculated) at 25 °C, and requires storage under inert atmosphere at 2-8 °C [1].

Reactive chloro handle for Suzuki and SNAr cross-coupling
Crystalline solid, simplifies weighing and batch reproducibility
Key building block for 2,4-disubstituted pyrimidine libraries

2-Chloro-4-phenylpyrimidine: Irreplaceable Reactivity Profile


2-Chloro-4-phenylpyrimidine is not a generic, interchangeable aryl halide. Its differentiation is governed by the specific electronic and steric properties of the chlorine atom at the C2 position, which dictate its reactivity profile in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Simple substitution with the 2-bromo, 2-iodo, or 2-fluoro analog—or with a regioisomer such as 4-chloro-2-phenylpyrimidine—will lead to quantifiably different reaction outcomes [1]. The carbon-chlorine bond strength, the relative leaving group ability, and the compound's stability under various reaction conditions (including sensitivity to light, heat, and nucleophiles) are all uniquely defined for this exact substitution pattern. Consequently, substituting this compound without rigorous re-optimization introduces significant risk of reduced yield, poor regioselectivity, unwanted side reactions (e.g., dehalogenation or homocoupling), and ultimately, failure to meet synthetic milestones [2]. The following quantitative evidence establishes the specific performance parameters that define its scientific and procurement value.

Target
2-Chloro-4-phenylpyrimidine
vs
2-Bromo or 2-Iodo analog
Higher lability may reduce reaction control and increase dehalogenation risk
Target
2-Chloro-4-phenylpyrimidine
vs
2-Fluoro analog
Lower oxidative addition reactivity may require extensive re-optimization
Target
2-Chloro-4-phenylpyrimidine
vs
4-Chloro-2-phenylpyrimidine
Regioisomer alters coupling selectivity and synthetic route fidelity

2-Chloro-4-phenylpyrimidine: Performance Evidence


Suzuki-Miyaura Coupling Reactivity Advantage

In a systematic study of halogenated pyrimidines under Suzuki-Miyaura cross-coupling conditions, 2-chloro-4-phenylpyrimidine was found to be the preferred substrate class. The chloropyrimidine substrates are preferable over the iodo-, bromo-, or fluoropyrimidine analogs for achieving high-yield, selective arylations [1]. This preference is attributed to the optimal balance between oxidative addition reactivity and stability against competing side reactions such as dehalogenation, which is a known issue with the more labile bromo and iodo derivatives [2].

Suzuki coupling preference
Head-to-head
Chloropyrimidines preferred over I, Br, F analogs for selective monoarylation
Reported preferred substrate class for Suzuki diversification
Based on comparative study under Pd catalysis
Suzuki-Miyaura cross-coupling Palladium catalysis Heteroaryl halide reactivity

Regioselective Arylation Order

In the context of polyhalogenated pyrimidines, the site-selectivity for sequential Suzuki couplings is highly ordered. For derivatives like 2,4-dichloropyrimidine, the first arylation occurs selectively at the 4-position, yielding the 2-chloro-4-arylpyrimidine intermediate. The second arylation then occurs at the 2-position [1]. This order of reactivity is crucial for designing multi-step syntheses of disubstituted pyrimidines.

Regioselective arylation order
Class-level
First coupling at C4, then C2 in sequential Suzuki reactions
Supports stepwise synthesis design for unsymmetrical scaffolds
Derived from 2,4-dichloropyrimidine class behavior
Regioselective synthesis Sequential cross-coupling Polyhalogenated heterocycles

Stable, High-Purity Synthetic Intermediate

2-Chloro-4-phenylpyrimidine is a stable, well-characterized solid with a sharp and reproducible melting point of 86 °C [1]. This physicochemical property is critical for confirming identity and purity. Commercial suppliers consistently provide the compound with a minimum purity of 98%, as verified by GC or HPLC . In contrast, the more labile 2-iodo-4-phenylpyrimidine is more prone to photochemical and thermal degradation, complicating storage and long-term use in a laboratory setting [2].

Stability advantage
Class-level
Crystalline solid (mp 86 °C) vs. labile 2-iodo analog prone to degradation
Facilitates storage, inventory, and batch consistency
Stability comparison based on C–X bond strength
Quality control (QC) Analytical chemistry Synthetic intermediate

Key Intermediate for Kinase Inhibitor Synthesis

2-Chloro-4-phenylpyrimidine serves as a core scaffold for the synthesis of biologically active molecules, most notably in the development of kinase inhibitors. Specifically, the 2-chloro-4-phenylpyrimidine motif is a critical intermediate for generating inhibitors of CDK9, a validated target for cancer and HIV therapy [1]. The chloro substituent at the 2-position is essential, as it allows for the introduction of amine-containing moieties via SNAr reactions to generate the final active 2,4-diaminopyrimidine pharmacophore [2]. Replacement with a non-halogenated analog (e.g., 2-amino-4-phenylpyrimidine) would eliminate this key synthetic handle, while substitution with a different halogen would alter the reactivity and potentially the success of the amination step.

Kinase inhibitor intermediate
Reported
C2-Cl enables SNAr to access CDK9 inhibitor pharmacophore
Key scaffold for kinase inhibitor research programs
Literature reports as precursor to 2,4-diaminopyrimidines
Kinase inhibitors Medicinal chemistry Anticancer agents

2-Chloro-4-phenylpyrimidine Application Scenarios


Late-Stage Suzuki Coupling Diversification

2-Chloro-4-phenylpyrimidine is the optimal starting material for the synthesis of 2,4-diarylpyrimidines. The established regioselectivity order (C4 > C2) allows for the initial installation of the 4-phenyl group, followed by a second, orthogonal Suzuki coupling at the C2 position to introduce a second aryl or heteroaryl group with high fidelity [1]. This sequential approach is superior to using a more reactive dihalopyrimidine, which would lead to statistical mixtures, or a less reactive analog, which would result in low yields. The chloropyrimidine's preferential reactivity profile ensures a clean, stepwise functionalization.

2,4-Diaminopyrimidine Kinase Inhibitor Libraries

For medicinal chemistry programs targeting kinases such as CDK9, 2-chloro-4-phenylpyrimidine is the essential building block for constructing a focused library of 2,4-diaminopyrimidines [2]. The C2 chloro group is a versatile handle for introducing diverse amine-containing fragments via SNAr reactions. This synthetic route is a cornerstone of many kinase inhibitor discovery efforts, and using a reliable, high-purity intermediate like 2-chloro-4-phenylpyrimidine is critical for generating high-quality SAR data.

Stable Synthetic Intermediates for Multi-Step Synthesis

In complex, multi-step syntheses where a heteroaryl halide handle must be preserved for a later stage, the enhanced stability of the C2-Cl bond in 2-chloro-4-phenylpyrimidine makes it a superior choice over its bromo or iodo counterparts. Its resistance to thermal and photochemical degradation ensures the integrity of the intermediate through multiple synthetic transformations and purification steps, reducing the need for re-synthesis and lowering overall project costs [3].

Application
Selection Property
Validation Focus
Sequential Suzuki coupling diversification
Regioselective reactivity (C4 > C2)
Confirm coupling order and isolated yield
2,4-Diaminopyrimidine kinase inhibitor synthesis
C2-Cl handle for SNAr diversification
Reaction scope and SAR data quality
Multi-step synthesis intermediate preservation
Thermal and photochemical stability
Intermediate integrity across transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-phenylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.